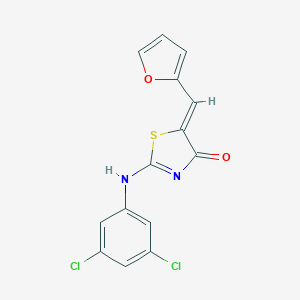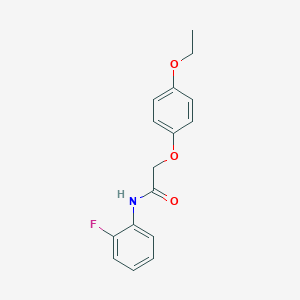![molecular formula C17H19ClN4O2 B284711 Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as EPCPT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models (Wang et al., 2017). Additionally, it has been shown to have potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy (Bhattacharya et al., 2019).
Wirkmechanismus
The exact mechanism of action of Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to act on the GABA-A receptor, which plays a role in regulating neuronal excitability and anxiety (Bhattacharya et al., 2019). This compound has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity and reduced anxiety (Wang et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to decreased anxiety and improved mood (Bhattacharya et al., 2019). Additionally, it has been shown to have anticonvulsant effects, which may be due to its ability to enhance GABAergic neurotransmission (Wang et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its high yield and purity, which makes it a reliable compound for research. Additionally, its ability to modulate GABAergic neurotransmission makes it a useful tool for studying the role of the GABA-A receptor in anxiety and epilepsy. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and epilepsy. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs that target the GABA-A receptor for the treatment of neurological disorders. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide insights into its potential use in drug delivery systems.
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. While its mechanism of action is not fully understood, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Further research is needed to determine its potential as a therapeutic agent for the treatment of anxiety and epilepsy, as well as to elucidate its mechanism of action and explore its use in drug delivery systems.
Synthesemethoden
The synthesis of Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of propylamine and triethyl orthoformate. The resulting product is then treated with hydrazine hydrate to yield this compound in high yield and purity (Wang et al., 2017).
Eigenschaften
Molekularformel |
C17H19ClN4O2 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
ethyl 7-(4-chlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19ClN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
BTAXZKOCRXQNFQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)Cl)C(=O)OCC |
SMILES |
CCCC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Kanonische SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)
![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)
![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)

